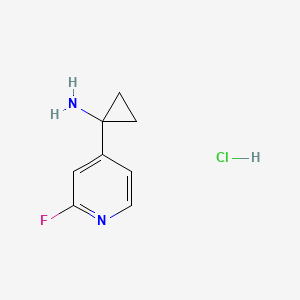
3-(3-Amino-propoxy)-phenylamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Amino-propoxy)-phenylamine dihydrochlorid ist eine organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen wie Chemie, Biologie und Medizin. Es zeichnet sich durch das Vorhandensein einer Aminogruppe aus, die an eine Propoxykette gebunden ist, die wiederum mit einer Phenylaminstruktur verbunden ist. Diese Verbindung wird häufig in der Forschung eingesetzt, da sie einzigartige chemische Eigenschaften und Reaktivität aufweist.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 3-(3-Amino-propoxy)-phenylamine dihydrochlorid beinhaltet typischerweise die Reaktion von 3-Aminophenol mit 3-Chlorpropylamin unter kontrollierten Bedingungen. Die Reaktion wird in Gegenwart eines geeigneten Lösungsmittels, wie Ethanol oder Methanol, und einer Base, wie Natriumhydroxid, durchgeführt, um die nucleophile Substitutionsreaktion zu erleichtern. Das Produkt wird dann durch Umkristallisation oder Chromatographietechniken gereinigt, um die gewünschte Verbindung in hoher Reinheit zu erhalten .
Industrielle Produktionsverfahren
In einer industriellen Umgebung kann die Produktion von 3-(3-Amino-propoxy)-phenylamine dihydrochlorid großtechnische Batch- oder kontinuierliche Verfahren umfassen. Die Reaktionsbedingungen werden optimiert, um maximale Ausbeute und Effizienz zu gewährleisten. Die Verwendung von automatisierten Systemen und fortschrittlichen Reinigungstechniken, wie z. B. Hochleistungsflüssigkeitschromatographie (HPLC), stellt die gleichbleibende Qualität des Endprodukts sicher .
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(3-Amino-propoxy)-phenylamine dihydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Aminogruppe kann oxidiert werden, um entsprechende Nitro- oder Nitroso-Derivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um sekundäre oder tertiäre Amine zu bilden.
Substitution: Die Aminogruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Nucleophile Substitutionsreaktionen beinhalten oft Reagenzien wie Alkylhalogenide oder Acylchloride unter basischen Bedingungen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Nitroderivate, sekundäre und tertiäre Amine sowie verschiedene substituierte Phenylamin-Derivate .
Wissenschaftliche Forschungsanwendungen
3-(3-Amino-propoxy)-phenylamine dihydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität untersucht, einschließlich ihrer Rolle als Enzyminhibitor.
Medizin: Es werden laufende Forschungen durchgeführt, um seine potenziellen therapeutischen Anwendungen zu untersuchen, z. B. bei der Behandlung neurologischer Erkrankungen.
Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Verfahren verwendet
Wirkmechanismus
Der Wirkmechanismus von 3-(3-Amino-propoxy)-phenylamine dihydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann die Aktivität bestimmter Enzyme hemmen, indem sie an ihre aktiven Zentren bindet und so ihre Funktion blockiert. Diese Hemmung kann zu verschiedenen biologischen Wirkungen führen, abhängig von dem beteiligten Zielenzym oder -rezeptor .
Wissenschaftliche Forschungsanwendungen
3-(3-Amino-propoxy)-phenylamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-(3-Amino-propoxy)-phenylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme or receptor involved .
Vergleich Mit ähnlichen Verbindungen
3-(3-Amino-propoxy)-phenylamine dihydrochlorid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
3-(3-Amino-propoxy)-benzenamine: Ähnliche Struktur, jedoch ohne die Dihydrochloridsalzform.
3-(3-Amino-propoxy)-phenol: Enthält eine Hydroxylgruppe anstelle einer Aminogruppe am Phenylring.
3-(3-Amino-propoxy)-anilin: Ähnliche Struktur, jedoch mit verschiedenen Substituenten am Phenylring
Eigenschaften
Molekularformel |
C9H16Cl2N2O |
|---|---|
Molekulargewicht |
239.14 g/mol |
IUPAC-Name |
3-(3-aminopropoxy)aniline;dihydrochloride |
InChI |
InChI=1S/C9H14N2O.2ClH/c10-5-2-6-12-9-4-1-3-8(11)7-9;;/h1,3-4,7H,2,5-6,10-11H2;2*1H |
InChI-Schlüssel |
AHCGXKUGODLVEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OCCCN)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid](/img/structure/B12074322.png)

![3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12074346.png)



![tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate](/img/structure/B12074385.png)



![7-Pentofuranosyl-7h-tetrazolo[5,1-i]purine](/img/structure/B12074420.png)
